Acetoxyvalerenic Acid
Description
Contextualization within Natural Product Research
Natural product research is a field dedicated to the discovery, isolation, structure elucidation, and investigation of chemical compounds derived from natural sources. Acetoxyvalerenic acid serves as a prime example of a bioactive compound identified through such research. biosynth.com It is a sesquiterpenic acid found in the roots of Valeriana species and is often studied alongside its structural relatives, valerenic acid and hydroxyvalerenic acid. glpbio.comcapes.gov.br The investigation of these compounds contributes to the broader understanding of the chemical diversity found in the plant kingdom and provides a basis for further pharmacological and biochemical studies.
The isolation and characterization of this compound are often achieved through various chromatographic and spectroscopic techniques. For instance, column chromatography of n-hexane extracts from Valeriana officinalis roots has been successfully employed to isolate this compound. bibliomed.org Subsequent identification is then confirmed using methods like proton nuclear magnetic resonance (¹H NMR) spectroscopy. bibliomed.org These methodological approaches are fundamental to natural product chemistry, allowing for the detailed study of individual compounds within complex plant extracts.
Overview of Sesquiterpenoid Research
Sesquiterpenoids are a large and diverse class of terpenes, which are natural products derived from three isoprene (B109036) units. mdpi.com These compounds are widely distributed in the plant kingdom and are known for their varied and significant biological activities. mdpi.comresearchgate.net Academic research into sesquiterpenoids encompasses their biosynthesis, chemical synthesis, and pharmacological properties. ugent.benih.gov They are synthesized from farnesyl pyrophosphate (FPP) and can form a vast array of carbon skeletons, leading to their structural diversity. mdpi.comnih.gov
The study of this compound is a specific facet of sesquiterpenoid research. As a bicyclic sesquiterpenoid, its chemical structure is of interest to chemists studying the biosynthesis and structural modifications of these compounds. ebi.ac.uk Research in this area often explores the enzymatic pathways and genetic factors that lead to the production of specific sesquiterpenoids in plants. researchgate.net The diverse biological activities exhibited by sesquiterpenoids, including anti-inflammatory and cytotoxic effects, drive much of the research in this field, with the aim of discovering new therapeutic agents. researchgate.netreading.ac.uk
Historical Academic Perspectives on Valeriana Constituents
The medicinal use of Valeriana officinalis dates back to ancient Greece and Rome, where it was prescribed for insomnia. jcu.cznih.gov In the 16th century, its use expanded to treat nervousness and other ailments. nih.gov Early academic interest in Valeriana focused on identifying the chemical constituents responsible for its observed effects. Initially, research was directed towards its volatile oil and the iridoids, known as valepotriates. nih.gov
Over time, with advancements in analytical techniques, the focus of research shifted to include a broader range of compounds. More than 150 chemical constituents have been identified in valerian, many of which are physiologically active. jcu.cz This includes sesquiterpenoids like valerenic acid and its derivatives, this compound and hydroxyvalerenic acid. jcu.cznih.gov While valerenic acid has been identified as a significant contributor to the plant's activity, there is a general scientific consensus that the effects of Valeriana likely result from the synergistic action of multiple constituents. nih.govresearcher.life This understanding has evolved from early theories that focused on a single active compound to a more nuanced perspective that acknowledges the complex interplay of the plant's diverse chemical profile.
Detailed Research Findings
Recent academic research has provided more detailed insights into the properties and interactions of this compound.
| Category | Finding | Citation |
| Chemical Properties | Molecular Formula: C17H24O4 | ontosight.ai |
| Molecular Weight: 292.37 g/mol | biosynth.com | |
| Biological Activity | Cytotoxic to GLC-4 and COLO 320 cells (IC50s = 111 and 124 µM, respectively). | glpbio.com |
| Does not allosterically modulate GABAA receptors but binds to the same sites as valerenic acid. | ebi.ac.ukresearchgate.net | |
| Pharmacokinetics | Permeates an in vitro blood-brain barrier model slower than diazepam. | ebi.ac.ukmdpi.com |
| Interaction with other compounds | Adding this compound abolished the anxiolytic action of valerenic acid in one study. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
84638-55-1 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(E)-3-[(1S,4S,7R,7aR)-1-acetyloxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C17H24O4/c1-9-5-6-13(7-11(3)17(19)20)15-10(2)8-14(16(9)15)21-12(4)18/h7,9,13-14,16H,5-6,8H2,1-4H3,(H,19,20)/b11-7+/t9-,13+,14+,16+/m1/s1 |
InChI Key |
VBBXZFLAYWAXSK-RONQOHQESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(C[C@@H]([C@H]12)OC(=O)C)C)/C=C(\C)/C(=O)O |
Canonical SMILES |
CC1CCC(C2=C(CC(C12)OC(=O)C)C)C=C(C)C(=O)O |
Synonyms |
(Z)-3-(1-Acetoxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl)-2-methylacrylic Acid; Acetylvalerenolic Acid; [1R-[1α,4α(E),7β,7aα]]-3-[1-(Acetyloxy)-2,4,5,6,7,7a-hexahydro-3,7-dimethyl-1H-inden-4-yl]-2-methyl-2-propenoic Acid |
Origin of Product |
United States |
Natural Occurrence and Botanical Sources of Acetoxyvalerenic Acid
Distribution within Valeriana officinalis L.
Acetoxyvalerenic acid is a well-documented phytochemical naturally present in the roots and rhizomes of the common valerian, Valeriana officinalis. plantaanalytica.comchemrxiv.orgresearchgate.netbiosynth.com It is considered one of the key sesquiterpenoids in valerian root extract. chemrxiv.orgnih.gov Research indicates that the production of valerenic acids, including the acetoxy derivative, is predominantly localized in the underground parts of the plant, with significantly lower concentrations found in the aerial portions. jcu.czresearchgate.net The compound is biosynthetically derived from valerenic acid. chemrxiv.org
Presence in Other Valeriana Species and Related Genera
While some sources have suggested that valerenic acids are exclusive to Valeriana officinalis, other studies have identified these compounds in various other species within the Valerianaceae family. cristalfarma.comscialert.net Research has confirmed the presence and allowed for the quantification of this compound in other Valeriana species, such as V. sisymbriifolia, V. alliariifolia, and V. jatamansi (syn. V. wallichii). researchgate.netscialert.netresearchgate.net
Furthermore, the investigation has extended to related genera. Studies have reported the identification of valerenic acid derivatives, including this compound, in Centranthus longiflorus, a species also belonging to the Valerianaceae family. scialert.netresearchgate.net This indicates a broader distribution of these compounds within the family than previously thought.
Quantitative Variations Across Plant Organs and Cultivars
The concentration of this compound and its related compounds can vary significantly based on the specific plant organ, the cultivar, and whether the plant is wild or cultivated. scialert.netnih.gov Quantitative analyses consistently show that this compound is often the most abundant of the valerenic acid derivatives in the samples studied. scialert.net
Cultivated strains of V. officinalis generally exhibit higher concentrations of valerenic acids compared to their wild counterparts. scialert.netnih.gov For instance, the total content of valerenic acid derivatives in V. officinalis can range from 0.05% in wild plants to as high as 0.9% in cultivated varieties. scialert.net A study on the Polish 'Lubelski' cultivar, a tetraploid form, found that the content of valerenic acids was substantially higher than in wild-growing diploid populations. nih.gov The concentration of these acids can also differ between the rhizome and the roots of the same plant. nih.gov
The following tables present data from studies quantifying this compound and total valerenic acid derivatives across different species and plant parts.
Table 1: Content of Total Valerenic Acid Derivatives in Various Species and Plant Organs
| Species | Plant Organ | Total Valerenic Acid Derivatives (% Dry Weight) |
| Valeriana alliariifolia | Root | 1.11% |
| Valeriana alliariifolia | Rhizome | 0.84% |
| Valeriana alliariifolia | Leaf | 0.28% |
| Valeriana alliariifolia | Stem | 0.11% |
| Valeriana alliariifolia | Inflorescence | 0.09% |
| Valeriana sisymbriifolia | Root | 0.81% |
| Valeriana sisymbriifolia | Rhizome | 0.44% |
| Valeriana sisymbriifolia | Leaf | 0.27% |
| Valeriana sisymbriifolia | Stem | 0.06% |
| Centranthus longiflorus | Root | 0.35% |
| Centranthus longiflorus | Leaf | 0.17% |
| Centranthus longiflorus | Stem | 0.08% |
| Centranthus longiflorus | Inflorescence | 0.12% |
| Valeriana officinalis (Commercial) | Root & Rhizome | 0.35% |
| Data sourced from a study on Iranian wild species. researchgate.net |
Table 2: Comparison of Valerenic and this compound in a Cultivated V. officinalis Variety
| Compound | Content (% in Raw Material) |
| Valerenic Acid | 0.0519% |
| This compound | 0.0677% |
| Total | 0.1196% |
| Data from a study on the 'Lubelski' cultivar. farmaciajournal.com |
Table 3: Variation of Valerenic Acids in Wild vs. Cultivated V. officinalis
| Plant Type | Valerenic Acid (VA) Content (%) | This compound (AVA) Content (%) | Total Valerenic Acids (%) |
| Wild Populations (average) | 0.005% | 0.008% | 0.013% |
| Cultivated 'Lubelski' Forms (average) | 0.122% | 0.199% | 0.321% |
| Data from a study comparing Polish wild-growing populations to cultivated forms. nih.gov |
Biosynthetic Pathways of Acetoxyvalerenic Acid
General Sesquiterpenoid Biosynthesis Framework
Sesquiterpenoids represent a large and diverse class of natural products derived from a 15-carbon precursor. Their biosynthesis is a branch of the broader terpenoid synthesis pathway.
In higher plants, the five-carbon building blocks for all terpenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two independent pathways: the methylerythritol phosphate (B84403) (MEP) pathway in the plastids and the mevalonate (B85504) (MVA) pathway in the cytosol. pnas.org The MVA pathway is primarily responsible for the production of sesquiterpenoids and triterpenoids. scielo.br
The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). scielo.br This intermediate is then reduced to mevalonic acid, which undergoes a series of phosphorylations and a decarboxylation to yield IPP. scielo.br IPP is then isomerized to DMAPP, providing the two fundamental C5 units for isoprenoid construction. nih.gov While the MEP pathway can contribute precursors for sesquiterpene biosynthesis in some cases through the transport of intermediates from the plastids to the cytosol, the MVA pathway is the principal source in this context. acs.orgnih.gov
| Step | Reaction | Key Enzyme |
|---|---|---|
| 1 | 2 Acetyl-CoA → Acetoacetyl-CoA | Acetoacetyl-CoA thiolase |
| 2 | Acetoacetyl-CoA + Acetyl-CoA → HMG-CoA | HMG-CoA synthase |
| 3 | HMG-CoA → Mevalonate | HMG-CoA reductase |
| 4 | Mevalonate → Mevalonate-5-phosphate | Mevalonate kinase |
| 5 | Mevalonate-5-phosphate → Mevalonate-5-pyrophosphate | Phosphomevalonate kinase |
| 6 | Mevalonate-5-pyrophosphate → Isopentenyl pyrophosphate (IPP) | Mevalonate pyrophosphate decarboxylase |
| 7 | Isopentenyl pyrophosphate (IPP) ⇌ Dimethylallyl pyrophosphate (DMAPP) | Isopentenyl pyrophosphate isomerase |
Farnesyl pyrophosphate (FPP), a C15 isoprenoid, is the universal precursor for the synthesis of all sesquiterpenes, as well as other important molecules like sterols and carotenoids. wikipedia.orgbrainkart.com It is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. proteopedia.org This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase. proteopedia.org The resulting linear FPP molecule can then be cyclized and rearranged by a diverse family of enzymes known as terpene synthases to generate the vast array of sesquiterpene carbon skeletons found in nature. researchgate.net The cyclization of FPP is a critical branching point, directing carbon flow towards the production of specific sesquiterpenoids. brainkart.comresearchgate.net
Specific Enzymes and Intermediates in Acetoxyvalerenic Acid Biosynthesis
The biosynthesis of this compound in Valeriana officinalis involves a series of specialized enzymes that convert the general precursor FPP into the specific valerenane-type sesquiterpenoid structure.
Farnesyl pyrophosphate synthase (FPPS) is a key enzyme that catalyzes the formation of FPP from DMAPP and IPP. nih.gov In Valeriana officinalis, this enzyme (VoFPS) provides the direct substrate for the subsequent sesquiterpene synthase. FPPS catalyzes two consecutive condensation reactions: first, the formation of the C10 intermediate geranyl pyrophosphate (GPP) from DMAPP and IPP, and second, the addition of another IPP molecule to GPP to yield the C15 FPP. proteopedia.org The activity of this enzyme is crucial as it represents a committed step towards the synthesis of sesquiterpenoids and other FPP-derived compounds. nih.gov
Following the synthesis of FPP, the first committed step in the biosynthesis of valerenane-type sesquiterpenes in Valeriana officinalis is catalyzed by valerena-1,10-diene synthase (VoVDS), also referred to as VoTPS1. nih.govnih.gov This enzyme belongs to the terpene synthase (TPS) family and is responsible for the complex cyclization of the linear FPP precursor into the specific bicyclic olefin, valerena-1,10-diene. nih.govnih.govresearchgate.net The catalytic mechanism is proposed to involve the formation of a caryophyllenyl carbocation and a cyclobutyl intermediate. nih.govnih.gov This specific cyclization reaction is a critical determinant for the formation of the characteristic isobutenyl side chain of valerenic acid and its derivatives. nih.gov
| Enzyme | Substrate | Product | Function |
|---|---|---|---|
| Farnesyl Pyrophosphate Synthase (VoFPS) | DMAPP + 2 IPP | Farnesyl Pyrophosphate (FPP) | Synthesizes the universal C15 precursor for sesquiterpenes. nih.govproteopedia.org |
| Valerena-1,10-diene Synthase (VoVDS) | Farnesyl Pyrophosphate (FPP) | Valerena-1,10-diene | Catalyzes the specific cyclization to form the valerenane skeleton. nih.govnih.gov |
After the formation of valerena-1,10-diene, a series of downstream enzymatic modifications are required to produce valerenic acid and subsequently this compound. These modifications are believed to be catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.net CYPs are a large and versatile family of heme-containing enzymes that play a crucial role in the oxidative metabolism of a wide range of endogenous and exogenous compounds in plants. nih.goved.ac.uk
It is proposed that a sequence of hydroxylation and oxidation reactions occurs at one of the terminal methyl groups of the isobutenyl side chain of valerena-1,10-diene. researchgate.net These successive oxidations, likely carried out by one or more specific CYP enzymes, would convert the methyl group first into a hydroxyl group, then into an aldehyde, and finally into a carboxylic acid, yielding valerenic acid. researchgate.net A subsequent hydroxylation reaction, followed by an acetylation step catalyzed by an acetyltransferase, would then lead to the formation of this compound. The involvement of CYPs is a common feature in the late-stage diversification of terpenoid structures, adding functional groups that contribute to their biological activity. nih.gov
Genetic and Molecular Regulation of Sesquiterpenoid Biosynthesis
The biosynthesis of sesquiterpenoids, including this compound, in Valeriana officinalis is a complex process governed by a multi-layered regulatory network at the genetic and molecular level. This regulation ensures the precise control of metabolic flux towards the synthesis of these valuable secondary metabolites. Key components of this regulatory machinery include a variety of transcription factors that respond to both developmental cues and environmental stimuli.
Integrated transcriptomic and metabolomic analyses of V. officinalis hairy roots have identified several families of transcription factors that play a pivotal role in modulating the expression of genes involved in the valerenic acid biosynthetic pathway. researchgate.net Among these, the bHLH, ERBP, MYB, MYCA, MYCS, and WRKY1 transcription factors have been shown to be particularly important. researchgate.net A co-expression network analysis revealed that a BHLH transcription factor appears to be a central regulator, directly interacting with many of the key enzyme-encoding genes in the terpenoid biosynthetic pathway. researchgate.net
Furthermore, the expression of these transcription factors and, consequently, the biosynthesis of valerenic acid and its derivatives, can be influenced by external stimuli such as light. Studies have shown that different light qualities can induce the expression of specific transcription factors. For instance, blue light has been observed to significantly up-regulate the expression of R2R3 MYB and WRKY1, while red light has a more specific effect on MYB, TPS3, and MYCS at different time points. researchgate.net This light-mediated regulation suggests a sophisticated mechanism for fine-tuning sesquiterpenoid production in response to environmental changes. researchgate.net
The table below summarizes the key transcription factors involved in the regulation of valerenic acid biosynthesis and their response to different light treatments, based on co-expression network analysis in V. officinalis hairy roots.
| Transcription Factor Family | Specific Members/Roles | Observed Response to Light Stimuli |
| bHLH | Central regulator, interacts with most pathway genes. | Complex, light-mediated regulation. |
| MYB | R2R3 MYB plays an important role. | Up-regulated by blue light; specifically affected by red light. |
| WRKY | WRKY1 is a key player. | Significantly up-regulated by blue light. |
| MYC | MYCA acts as a critical activator. | Specifically affected by red light. |
| ERBP | Involved in the regulatory network. | Modulated by light treatment. |
Strategies for Enhancing this compound Production in Research Systems
Due to the pharmacological significance and commercial value of valerenic acid and its derivatives, significant research efforts have been directed towards developing strategies to enhance their production in various research systems. These strategies primarily focus on metabolic engineering and the use of elicitors to stimulate biosynthetic pathways.
Metabolic Engineering Approaches:
Metabolic engineering offers a powerful tool for increasing the yield of desired sesquiterpenoids by manipulating the underlying biosynthetic pathways. In the context of this compound, this has largely involved engineering microbial systems to produce its precursor, valerenic acid. For instance, Escherichia coli has been metabolically engineered to produce valerenadiene, a key intermediate in valerenic acid biosynthesis. biorxiv.orgbiorxiv.orggenscript.com This was achieved by introducing a codon-optimized valerenadiene synthase gene and co-expressing it with an engineered methylerythritol phosphate (MEP) pathway or a mevalonate (MVA) pathway to increase the supply of the precursor farnesyl pyrophosphate (FPP). biorxiv.orgbiorxiv.org These efforts have resulted in significant production of valerenadiene, laying the groundwork for the synthesis of valerenic acid and its derivatives in microbial hosts. biorxiv.orgbiorxiv.org
Similarly, Saccharomyces cerevisiae has been engineered for the de novo synthesis of valerenic acid. nih.govnih.govresearchgate.net This involved the expression of a valerena-4,7(11)-diene (B12366622) synthase from V. officinalis and a cytochrome P450 monooxygenase from Lactuca sativa to oxidize valerenadiene to valerenic acid. nih.govresearchgate.net Overexpression of key genes in the MVA pathway further enhanced the production of the precursor, leading to the successful synthesis of valerenic acid in yeast. nih.govresearchgate.net While these studies have focused on valerenic acid, they represent a critical step towards the heterologous production of this compound, which would require the identification and introduction of the specific acetyltransferase responsible for its synthesis from valerenic acid.
Elicitation Strategies in Plant Cell Cultures:
Elicitation, the induction of defense responses in plant cells using biotic or abiotic stressors, is a widely used strategy to enhance the production of secondary metabolites in plant cell and hairy root cultures. nrfhh.comresearchgate.netmdpi.commdpi.comnih.govsemanticscholar.orgnih.govnih.govresearchgate.netnih.govnih.govsemanticscholar.orgnih.govkoreascience.krresearchgate.net Various elicitors have been shown to be effective in boosting the accumulation of valerenic acid in V. officinalis hairy root cultures.
Abiotic elicitors, which are non-biological in origin, such as different light qualities and inorganic salts, have been demonstrated to influence the production of valerenic acid. researchgate.netresearchgate.net For example, both blue and red light treatments have been shown to induce the accumulation of valerenic acid in hairy roots. researchgate.net
Biotic elicitors, which are derived from biological sources, have also proven effective. mdpi.commdpi.comnih.govresearchgate.netnih.govnih.gov Jasmonic acid and its methyl ester, methyl jasmonate, are well-known signaling molecules in plant defense and have been used to stimulate the production of various terpenoids. nih.govnih.gov
The following table provides a summary of different elicitation strategies that have been investigated for their potential to enhance the production of valerenic acid, the direct precursor to this compound, in Valeriana officinalis hairy root cultures.
| Elicitor Type | Specific Elicitor | Concentration | Duration of Treatment | Fold Increase in Valerenic Acid |
| Abiotic | Blue Light | 200 µmol/m²/s | 2 days | - |
| Abiotic | Red Light | 200 µmol/m²/s | 2 days | - |
| Biotic | Methyl Jasmonate | 100 µM | 7 days | - |
| Biotic | Salicylic Acid | - | - | - |
Data on the specific fold increase for each elicitor was not consistently available across the reviewed literature.
Isolation and Purification Methodologies for Acetoxyvalerenic Acid Research
Extraction Techniques for Research-Grade Samples
The initial step in obtaining acetoxyvalerenic acid for research purposes involves its extraction from the plant matrix, primarily the roots and rhizomes of Valeriana officinalis. The choice of extraction method significantly influences the yield and purity of the final product.
Solvent-Based Extraction Optimization
Solvent-based extraction is a foundational technique for isolating this compound. The selection of an appropriate solvent system is crucial for maximizing the extraction efficiency of this medium-polarity compound. mdpi.com Research has explored a variety of organic solvents, often in combination with water, to optimize the recovery of this compound and related valerenic acids. bibliomed.orgnih.govgoogle.com
Initial extraction is often performed with methanol (B129727), followed by fractionation with solvents of increasing polarity, such as hexane (B92381), chloroform, ethyl acetate (B1210297), and butanol. bibliomed.orgbibliomed.org This systematic approach allows for the separation of compounds based on their solubility characteristics. Studies have shown that this compound can be effectively isolated from the n-hexane extract. bibliomed.orgbibliomed.org
The use of hydroalcoholic mixtures, particularly ethanol (B145695), is also common. google.com The concentration of ethanol in water can be adjusted to optimize the extraction of valerenic acids. nih.gov For instance, a process using 50% to 100% ethanol has been described. google.com The temperature of the extraction process is another critical parameter; while higher temperatures can increase extraction kinetics, they may also lead to the degradation of thermolabile compounds like valerenic acids. nih.gov
The table below summarizes the findings from various solvent-based extraction studies.
| Solvent System | Plant Part | Key Findings |
| Methanol, followed by fractionation with hexane, chloroform, ethyl acetate, butanol | Fresh roots | This compound was isolated from the hexane fraction. bibliomed.org |
| Ethanol (50-100% in water) | Roots | Effective for extracting valerenic acids, including this compound. google.com |
| Dichloromethane | Powdered roots, rhizomes, stems, leaves, inflorescence | Used for sample preparation for TLC analysis of valerenic acid derivatives. scialert.net |
Supercritical Fluid Extraction (SFE) for Analytical Purity
Supercritical Fluid Extraction (SFE) presents a green and highly selective alternative to traditional solvent-based methods. tandfonline.comscirp.org This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), which exhibits properties of both a gas and a liquid. scribd.com The solvating power of supercritical CO2 can be finely tuned by altering pressure and temperature, allowing for targeted extraction of specific compounds. tandfonline.com
For the extraction of this compound, SFE with CO2 has been shown to be effective. tandfonline.comtandfonline.com While supercritical CO2 behaves as a lipophilic solvent, its efficiency in extracting moderately polar compounds like this compound can be significantly enhanced by the addition of a polar co-solvent, or modifier. tandfonline.comscirp.org Studies have demonstrated that adding 5% ethanol or methanol to the CO2 increases the yield of valerenic acids to levels comparable with traditional percolation methods. tandfonline.comtandfonline.com
Research indicates that SFE can achieve maximal extraction of valerenic acids within a relatively short period, often around 30 minutes. tandfonline.comtandfonline.com Operating conditions are typically mild, for example, temperatures of 40-50°C and pressures of 10–20 MPa, which helps to prevent the degradation of thermally sensitive compounds. tandfonline.comtandfonline.com
The following table outlines the parameters and outcomes of SFE for this compound.
| Supercritical Fluid | Co-solvent | Pressure (MPa) | Temperature (°C) | Key Findings |
| Carbon Dioxide (CO2) | None | 10-20 | 40-50 | Yield was approximately 85% of that achieved by traditional percolation. tandfonline.comtandfonline.com |
| Carbon Dioxide (CO2) | 5% Ethanol or Methanol | 10-20 | 40-50 | Yield increased to be comparable with percolation methods. tandfonline.comtandfonline.com |
| Carbon Dioxide (CO2) | Not specified | 10-15 | 40-323 K | Effective for extracting sesquiterpenoids like this compound. cabidigitallibrary.org |
Chromatographic Separation Methods for Isolation
Following initial extraction, chromatographic techniques are indispensable for the separation and purification of this compound from the complex mixture of phytochemicals.
Thin Layer Chromatography (TLC) Applications
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for the qualitative analysis of this compound in plant extracts. scialert.netbjbms.org It plays a crucial role in monitoring the progress of fractionation and identifying the presence of target compounds. bibliomed.org
For the separation of valerenic acid derivatives, silica (B1680970) gel plates (often with a fluorescent indicator, F254) are commonly used as the stationary phase. scialert.netsemanticscholar.org A ternary mobile phase consisting of hexane, ethyl acetate, and glacial acetic acid is frequently employed, with a typical ratio of 65:35:0.5 (v/v/v). scialert.net After development, the separated spots can be visualized under UV light (at 254 nm and 366 nm) and by spraying with specific derivatization reagents, such as anisaldehyde-sulfuric acid, which aids in the identification of different compounds. scialert.netsemanticscholar.org While TLC is excellent for analytical purposes, preparative TLC has been used with some success for isolation, though achieving high purity can be challenging. bibliomed.org
Column Chromatography (CC) for Fractionation
Column Chromatography (CC) is a fundamental technique for the preparative-scale separation and fractionation of extracts to isolate this compound. bibliomed.orgresearchgate.net This method involves packing a column with a stationary phase, typically silica gel, and eluting the sample with a solvent or a gradient of solvents of increasing polarity. researchgate.net
In the isolation of this compound, CC is often applied to the less polar fractions obtained from initial solvent partitioning, such as the hexane extract. bibliomed.orgbibliomed.org The fractions collected from the column are typically monitored by TLC to identify those containing the target compound. bibliomed.org Research has successfully demonstrated the isolation of this compound from Valeriana officinalis root extracts using silica gel column chromatography. bibliomed.orgbibliomed.org In some protocols, modified silica gel, such as silica impregnated with potassium hydroxide (B78521) (KOH), has been used to create an ion-exchange column for the selective isolation of acidic compounds. mdpi.com
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for the final purification of this compound. nih.govteledynelabs.comlcms.czspringernature.com This technique offers high resolution and efficiency in separating structurally similar compounds. teledynelabs.comlcms.cz
Prep-HPLC systems typically utilize a reversed-phase column (e.g., ODS or C18) as the stationary phase. nih.govmdpi.com The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile (B52724), and water, sometimes with the addition of a small amount of acid (e.g., acetic acid) to improve peak shape. nih.gov The separation can be performed in either isocratic mode (constant mobile phase composition) or gradient mode (changing mobile phase composition). nih.gov Fractions are collected as they elute from the column, and those containing the pure compound are combined. The purity of the isolated this compound is then typically confirmed by analytical HPLC and other spectroscopic methods. nih.gov
Analytical Characterization and Quantification Techniques for Acetoxyvalerenic Acid
Spectroscopic Identification for Structural Confirmation in Research
Spectroscopic methods are indispensable for the unambiguous structural elucidation of acetoxyvalerenic acid. These techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds like this compound. By analyzing the chemical shifts, coupling patterns, and integration of proton signals, researchers can deduce the arrangement of hydrogen atoms within the molecule.
In the ¹H NMR spectrum of this compound, specific signals correspond to different protons in the structure. For instance, the methyl group at position C-15 typically appears as a doublet around δ 0.80. bibliomed.org The olefinic methyl groups at C-10 and C-13 show as doublets at approximately δ 1.65 and δ 1.85, respectively, due to long-range coupling. bibliomed.org These characteristic chemical shifts, when compared with literature data, provide strong evidence for the presence and structural integrity of this compound in a sample. bibliomed.org The entire spectrum, with its complex multiplets resulting from non-equivalent neighboring protons, serves as a unique fingerprint for the compound. bibliomed.org
Mass Spectrometry (MS) Techniques
Mass Spectrometry (MS) is another crucial technique for the structural confirmation of this compound. It provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. nih.gov
When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS) or Gas Chromatography (GC-MS), it becomes a highly sensitive and specific analytical method. nih.gov In Electrospray Ionization (ESI) mass spectrometry, this compound can be detected as a pseudomolecular ion. mdpi.com For example, in positive ion mode ESI-MS, this compound (with a molecular weight of 292.37) has been identified by its corresponding ion. ingentaconnect.comresearchgate.net The fragmentation pattern observed in MS/MS experiments can further confirm the structure by showing characteristic losses of functional groups. nih.gov
Quantitative Analytical Methodologies for Research Samples
For determining the concentration of this compound in research samples, quantitative analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
Developing and validating an HPLC method ensures that the analytical results are accurate, reliable, and reproducible. journalsarjnp.com This process involves optimizing the separation conditions and then systematically evaluating the method's performance. journalsarjnp.com
Reverse-phase HPLC (RP-HPLC) is the standard approach for analyzing this compound and other related sesquiterpenic acids. journalsarjnp.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase. sigmaaldrich.com
Several studies have established effective RP-HPLC parameters for the quantification of this compound. A common choice for the stationary phase is a C18 column. journalsarjnp.comresearchgate.netvedomostincesmp.ru The mobile phase typically consists of a mixture of an aqueous acidic solution and an organic solvent, often acetonitrile (B52724) or methanol (B129727). journalsarjnp.comtandfonline.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of this compound from other compounds in the sample matrix. vedomostincesmp.ruresearchgate.net Detection is most commonly performed using a UV detector, with the wavelength set to around 217-225 nm, where this compound exhibits strong absorbance. ingentaconnect.comtandfonline.com
Table 1: Examples of Reverse-Phase HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Nucleosil C18 (150 mm × 4.6 mm, 5 µm) researchgate.net | Phenomenex C18 Luna® (250 x 4.6mm, 5 µm) journalsarjnp.com | Kromasil C18 researchgate.net |
| Mobile Phase | Brij 35 (5% w/v aqueous solution, pH 2.3) and 1-butanol (B46404) (6% v/v) researchgate.net | Acetonitrile and 5% Ortho-phosphoric acid (pH 3.5) in a 97:3 v/v ratio (gradient mode) journalsarjnp.com | Acetonitrile and 5 g·L−1 aqueous H3PO4 (linear gradient) researchgate.net |
| Flow Rate | Not Specified | 1 ml/min journalsarjnp.com | 1.5 mL·min−1 researchgate.net |
| Detection Wavelength | 220 nm researchgate.net | 220 nm journalsarjnp.com | 220 nm researchgate.net |
This table is for illustrative purposes and specific conditions may vary between different validated methods.
Validation of an analytical method is crucial to demonstrate its suitability for its intended purpose. journalsarjnp.com According to international guidelines, such as those from the International Council for Harmonisation (ICH), several parameters must be evaluated. journalsarjnp.com
Linearity: This parameter assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity has been demonstrated in ranges such as 4.2–63.0 μg/mL. researchgate.netscribd.com
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For this compound analysis, intra-day and inter-day precisions of less than 2% have been reported. researchgate.net
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by a recovery study, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For this compound, an LOD of 0.09 μg·mL−1 and an LOQ of 0.27 μg·mL−1 have been reported in a micellar liquid chromatography method. scribd.com
Table 2: Validation Parameters for an HPLC Method for this compound
| Parameter | Reported Value/Range |
| Linearity Range | 4.2–63.0 μg·mL−1 researchgate.netscribd.com |
| Correlation Coefficient (r²) | ≥ 0.998 ingentaconnect.com |
| Intra-day Precision (RSD) | < 2% researchgate.net |
| Inter-day Precision (RSD) | < 2% researchgate.net |
| Limit of Detection (LOD) | 0.09 μg·mL−1 scribd.com |
| Limit of Quantification (LOQ) | 0.27 μg·mL−1 scribd.com |
This table presents example values from published research and may vary depending on the specific method and laboratory.
UV-Spectrophotometry for Total Valerenic Acid Derivatives Quantification
UV-Spectrophotometry is a quantitative analysis technique used to determine the total amount of valerenic acid derivatives, which include this compound, valerenic acid, and hydroxyvalerenic acid. scialert.netresearchgate.net This method's utility is underscored by its application in analyzing various species of the Valerianaceae family. researchgate.net
For accurate quantification, the extinction coefficient in ethanol (B145695) for each derivative is utilized. scialert.netresearchgate.net The process involves preparing a calibration curve with a known standard, such as authentic valerenic acid. scialert.net Research has demonstrated a linear calibration curve for valerenic acid in the concentration range of 2-51 mg L-1. scialert.netresearchgate.net The absorbance of extracts is measured at specific wavelengths, including 217 nm, 218 nm, and 225 nm, which correspond to the maximum absorbance of this compound, hydroxyvalerenic acid, and valerenic acid, respectively. researchgate.net
A study on Iranian wild species of Valerianaceae reported that the total content of valerenic acid derivatives ranged from 0.06% to 1.11% of the dry weight. researchgate.netresearchgate.net While UV-spectrophotometry is effective for quantifying the total derivatives, it is considered less specific than methods like High-Performance Liquid Chromatography (HPLC) because it does not separate the individual compounds during analysis. vedomostincesmp.ru
Thin Layer Chromatography (TLC) for Densitometric Quantification
Thin Layer Chromatography (TLC) is a versatile and cost-effective separation technique used for both qualitative and quantitative analysis of this compound. scialert.netsigmaaldrich.comlongdom.org This method involves spotting a sample onto a plate coated with an adsorbent material, such as silica (B1680970) gel, and developing it in a sealed chamber with a suitable solvent system. longdom.org
For the separation of valerenic acid and its derivatives, a common mobile phase is a mixture of hexane (B92381), ethyl acetate (B1210297), and glacial acetic acid (e.g., in a 65:35:0.5 v/v ratio). scialert.netresearchgate.net After development, the separated spots are visualized under UV light at wavelengths of 254 nm and 366 nm. scialert.netresearchgate.net Further visualization can be achieved by spraying with reagents like HCl-acetic acid followed by anisaldehyde-sulphuric acid. scialert.netresearchgate.net
For quantitative analysis, TLC is coupled with densitometry, which measures the absorbance of the separated spots. longdom.orgnih.gov This allows for the determination of the amount of a specific compound by comparing its spot intensity to that of a known standard. longdom.org This combined technique, TLC-densitometry, has been validated for its precision, specificity, and accuracy in quantifying various plant-derived compounds. nih.gov
Key Parameters in TLC Analysis of Valerenic Acid Derivatives:
| Parameter | Description | Reference |
| Stationary Phase | Silica gel HF254+366 plates | scialert.net |
| Mobile Phase | Hexane:ethyl acetate:glacial acetic acid (65:35:0.5 v/v) | scialert.netresearchgate.net |
| Detection | UV light at 254 nm and 366 nm | scialert.netresearchgate.net |
| Revelation Reagents | HCl-acetic acid followed by anisaldehyde-sulphuric acid | scialert.net |
| Rf value for Valerenic Acid | 0.49 | researchgate.net |
Inter-laboratory Standardization and Reference Material Development
The standardization of analytical methods and the development of certified reference materials are paramount for ensuring the quality and consistency of herbal products containing this compound. synzeal.comusgs.gov Inter-laboratory comparison studies, where different laboratories analyze the same samples, are essential for validating analytical methods and establishing the reliability of results across the industry. usgs.gov
Reference standards for this compound and other valerenic acid derivatives are commercially available and are crucial for the accurate calibration of analytical instruments and for the validation of quantitative methods. sigmaaldrich.complantaanalytica.comlgcstandards.comcarlroth.com These standards are typically of high purity (e.g., ≥95.0% as determined by HPLC) and are accompanied by a certificate of analysis detailing their chemical properties. synzeal.comsigmaaldrich.com
Organizations like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish guidelines for reference standards. d-nb.info The development of these standards involves a rigorous process, including comprehensive analytical characterization and, often, inter-laboratory testing to ensure their suitability for use in quality control. d-nb.info For herbal products, this can also involve the use of well-characterized reference extracts. d-nb.info The availability of these high-quality reference materials enables laboratories to produce accurate and reproducible data, which is fundamental for regulatory compliance and for guaranteeing the quality of valerian-based products. synzeal.com
Molecular Mechanisms of Action of Acetoxyvalerenic Acid
Modulation of Neurotransmitter Systems in Preclinical Models
Serotonergic System Engagement
In addition to its interactions with the GABAergic system, acetoxyvalerenic acid is implicated in the modulation of the serotonergic system. Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a neurotransmitter that influences various neurological processes through a range of receptor subtypes. nih.govwikipedia.org
Preclinical studies have investigated the affinity of valerian extracts, containing both valerenic acid and this compound, for serotonin receptors. nih.gov These investigations revealed that the extracts exhibit a strong binding affinity for the 5-HT5a receptor subtype. nih.gov While valerenic acid was identified as the major active compound responsible for this interaction, acting as a partial agonist at the 5-HT5a receptor, this compound is a known constituent of these active extracts. researchgate.netnih.gov The 5-HT5a receptor is expressed in brain regions associated with the regulation of circadian rhythms, suggesting a potential role in sleep-wake cycles. nih.gov
Table 2: Serotonergic Receptor Engagement Profile
| Compound | Receptor Target | Observed Effect | Reference |
|---|---|---|---|
| This compound (as a component of active extracts) | 5-HT5a | Present in extracts that bind to the receptor | nih.gov |
Influence on Serotonin Turnover
The influence of valerian constituents on serotonergic systems extends to the regulation of serotonin (5-HT) metabolism. Studies in animal models have shown that administration of valerenic acid can mitigate stress responses by decreasing the turnover of 5-HT to its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the hippocampus and amygdala. nih.govnih.gov This reduction in the 5-HIAA/5-HT ratio suggests a modulation of serotonin release, reuptake, and metabolism. nih.gov
In a mouse model of physical and psychological stress, the oral administration of valerenic acid at a dose of 0.5 mg/kg was sufficient to produce this effect, indicating its role as a key active compound in modulating the stress-induced turnover of serotonin. nih.gov While this compound is often present alongside valerenic acid in valerian extracts, the current research specifically identifies valerenic acid as the agent responsible for reducing serotonin turnover. nih.govnih.gov
Anti-inflammatory and Neuroprotective Mechanisms
Nuclear Factor-kappa B (NF-κB) Pathway Inhibition
This compound has been identified as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a bioassay-guided fractionation of an ethyl acetate (B1210297) extract of V. officinalis, this compound (referred to as acetylvalerenolic acid in the study) demonstrated significant inhibitory activity against NF-κB. nih.gov At a concentration of 100 µg/mL, this compound reduced NF-κB activity to just 4% of the control. nih.gov
For comparison, the related compound valerenic acid, evaluated in the same assay, reduced NF-κB activity to 25% at the same concentration. nih.gov This indicates that this compound is a particularly strong modulator of this critical inflammatory pathway. The inhibition of NF-κB is a key mechanism for controlling the expression of numerous genes involved in the inflammatory response. nih.gov
Table 2: Inhibition of NF-κB Activity by Valerian Sesquiterpenes
| Compound | Concentration | Remaining NF-κB Activity (%) |
|---|---|---|
| This compound | 100 µg/mL | 4% |
| Valerenic Acid | 100 µg/mL | 25% |
Data from an IL-6/Luc assay on HeLa cells. nih.gov
Modulation of Pro-inflammatory Cytokine Expression
The inhibition of the NF-κB pathway is closely linked to the downregulation of pro-inflammatory cytokine expression, as NF-κB is a primary transcription factor for these molecules. nih.gov While direct studies detailing the specific effects of isolated this compound on cytokine expression are limited, its potent inhibition of NF-κB activity strongly suggests a corresponding downstream effect on cytokine production. nih.gov
Research on the related compound, valerenic acid, has shown that it can significantly decrease the concentrations of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). This effect is believed to be related to the inhibition of the NF-κB pathway. Given that this compound is a more potent inhibitor of NF-κB than valerenic acid, it is hypothesized to possess significant potential for modulating the expression of these and other pro-inflammatory cytokines. nih.gov
Brain-Derived Neurotrophic Factor (BDNF) Expression Regulation
The regulation of Brain-Derived Neurotrophic Factor (BDNF) is a critical component of neuroprotection and neuroplasticity. Research investigating the effects of V. officinalis constituents on BDNF expression has revealed distinct roles for valerenic acid and this compound. In studies using SH-SY5Y human neuroblastoma cell lines, treatment with valerenic acid was found to cause a significant, concentration-dependent increase in BDNF expression.
Conversely, this compound, when tested alone, did not produce any significant change in BDNF levels compared to the control. This finding was further supported by experiments using valerian extracts from which valerenic acid had been removed; these extracts lost their ability to increase BDNF expression. These results indicate that while this compound is a major constituent of valerian root, it does not directly contribute to the upregulation of BDNF expression.
Antioxidant Enzyme System Modulation
The antioxidant properties of phytochemicals can involve the modulation of endogenous antioxidant enzyme systems. While direct studies on the effect of isolated this compound on specific antioxidant enzymes are not extensively detailed in the available research, the anti-inflammatory and cytoprotective activities of valerian constituents suggest a potential role in mitigating oxidative stress.
The related compound, valerenic acid, has been described as having potent antioxidant properties valuable for protecting cells against xenobiotic-induced oxidative damage. Its mechanisms are tied to the modulation of redox homeostasis. The anti-inflammatory activity of this compound, particularly its strong inhibition of the NF-κB pathway, which is itself sensitive to cellular redox status, points toward an indirect influence on the oxidative stress environment and, potentially, the activity of the antioxidant enzyme system. nih.gov
Enzyme Inhibitory Activities of this compound in In Vitro Systems
This compound, a sesquiterpenoid derived from the roots of Valeriana officinalis, has been the subject of in vitro investigations to determine its potential effects on key metabolic enzymes. These studies are crucial for understanding the compound's molecular mechanisms of action. Research has particularly focused on its ability to inhibit enzymes involved in carbohydrate and fat digestion, namely α-glucosidase, lipase (B570770), and α-amylase.
Glycosidase Enzyme Inhibition (e.g., α-glucosidase)
Recent in vitro studies have demonstrated that this compound possesses inhibitory activity against α-glucosidase, an enzyme critical for the breakdown of complex carbohydrates into absorbable monosaccharides. researchgate.net The inhibition of this enzyme can slow down carbohydrate digestion and absorption, which is a key therapeutic strategy. researchgate.net
In a comprehensive study evaluating the bioactivity of compounds from valerian extracts, this compound was tested for its α-glucosidase inhibitory potential. researchgate.net The findings indicated a measurable inhibitory effect, with a reported half-maximal inhibitory concentration (IC50) value of 1.827 mg/mL. researchgate.net This suggests that this compound can interfere with the enzymatic processing of carbohydrates, although its potency relative to other compounds may vary. For comparison, the same study found that valerenic acid exhibited stronger inhibition with an IC50 of 0.617 mg/mL. researchgate.netnih.govnih.gov
Table 1: α-Glucosidase Inhibitory Activity of this compound
| Compound | IC50 (mg/mL) |
| This compound | 1.827 |
This table presents the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase as determined by in vitro enzymatic assays. researchgate.net
Lipase Activity Modulation
The effect of this compound on pancreatic lipase, the primary enzyme responsible for the digestion of dietary fats, has also been investigated. The modulation of lipase activity is a significant area of research for managing lipid metabolism.
The same in vitro study that assessed α-glucosidase inhibition also examined the impact of this compound on lipase. nih.gov The results showed that within the tested concentration range of 0.5 to 2 mg/mL, this compound did not exhibit effective inhibition of lipase activity. nih.gov This indicates that at these concentrations, the compound does not significantly interfere with the enzymatic breakdown of dietary triglycerides.
Table 2: Lipase Inhibitory Activity of this compound
| Compound | Concentration Range Tested (mg/mL) | Outcome |
| This compound | 0.5 - 2 | No effective inhibition observed |
This table summarizes the findings on the in vitro modulation of lipase activity by this compound. nih.gov
Amylase Activity Considerations
In addition to α-glucosidase, α-amylase is another crucial enzyme in carbohydrate digestion, responsible for the initial breakdown of starch into smaller oligosaccharides. The inhibitory potential of this compound against this enzyme has been considered to provide a more complete picture of its effects on carbohydrate metabolism.
Research findings indicate that this compound is not an effective inhibitor of α-amylase. nih.gov In vitro assays conducted with concentrations ranging from 0.5 to 2 mg/mL showed that this compound could not effectively inhibit α-amylase activity. nih.gov This suggests that the primary impact of this compound on carbohydrate digestion is likely mediated through its effects on α-glucosidase rather than α-amylase.
Table 3: α-Amylase Inhibitory Activity of this compound
| Compound | Concentration Range Tested (mg/mL) | Outcome |
| This compound | 0.5 - 2 | No effective inhibition observed |
This table outlines the results of in vitro studies on the effect of this compound on α-amylase activity. nih.gov
Structure Activity Relationship Sar Studies of Acetoxyvalerenic Acid and Its Analogs
Systematic Modification of the Acetoxyvalerenic Acid Scaffold
The therapeutic potential of compounds derived from Valeriana officinalis has prompted significant interest in understanding the relationship between their chemical structures and biological activities. This compound, a prominent sesquiterpenoid found in valerian root, has been a focal point of these investigations, particularly concerning its interaction with GABA-A receptors. plantaanalytica.com Systematic modifications of the this compound scaffold have been undertaken to explore how changes in its chemical architecture influence its pharmacological profile.
Impact of Functional Group Modifications on Receptor Binding and Efficacy
Functional group modifications of the this compound scaffold have revealed critical insights into its interaction with GABA-A receptors. These studies have primarily focused on alterations of the carboxyl group and the stereochemical configuration of the molecule, which have been shown to significantly impact receptor binding and efficacy.
Carboxyl Group Substitutions and Amide Derivatives
The carboxyl group of valerenic acid and its derivatives has been identified as a key site for chemical modification to probe its role in biological activity. griffith.edu.aunih.gov Substitution of the carboxyl group with an uncharged amide or amides with varying chain lengths has been a primary strategy. researchgate.net Research has shown that converting the carboxylic acid of valerenic acid to various amide derivatives can lead to compounds with altered, and in some cases enhanced, modulatory effects at GABA-A receptors. griffith.edu.auresearchgate.net For instance, the synthesis of 11 amide analogues based on the valerenic acid scaffold resulted in derivatives with moderate activity in inhibiting IL-8, an inflammatory cytokine. griffith.edu.au This suggests that the carboxyl moiety is not essential for all biological activities and that its replacement can lead to compounds with different pharmacological profiles.
One study detailed the synthesis of valerenic acid amide analogues, noting that while some had been previously reported, their specific characterization was novel. griffith.edu.au The formation of these secondary amides from valerenic acid and primary amines yielded compounds with varying degrees of success, highlighting the influence of the amine substituent on the reaction and potentially on the biological activity of the resulting amide. griffith.edu.au
Stereochemical Considerations and Enantiomeric Purity
The stereochemistry of this compound and its analogs is a critical determinant of their biological activity. The molecule possesses multiple stereogenic centers, resulting in a distinct three-dimensional shape that is crucial for its interaction with the binding pocket of the GABA-A receptor. griffith.edu.au The absolute configuration of valerenic acid has been confirmed, and this stereochemical integrity is essential for its modulatory effects. griffith.edu.au
Studies have demonstrated that only specific enantiomers of valerenic acid derivatives exhibit significant activity at GABA-A receptors. This underscores the importance of enantiomeric purity in the synthesis and evaluation of these compounds. The precise spatial arrangement of the functional groups on the sesquiterpenoid scaffold is necessary for optimal binding and allosteric modulation of the receptor. Any alteration in stereochemistry can lead to a significant loss of potency or a change in the mode of action.
Subunit Selectivity Determinants at GABA-A Receptors
The subunit composition of GABA-A receptors is a key factor in determining their pharmacological properties. wikipedia.org Valerenic acid and its derivatives exhibit a notable degree of subunit selectivity, primarily interacting with receptors containing specific β subunits.
Valerenic acid has been identified as a β2/3 subunit-specific modulator of GABA-A receptors. nih.gov This means it preferentially potentiates the function of receptors containing either the β2 or β3 subunit, while having little to no effect on receptors containing the β1 subunit. thieme-connect.com The anxiolytic effects of valerenic acid are thought to be mediated through its action on β3-containing receptors, as a single amino acid substitution in the β3 subunit has been shown to significantly reduce its anxiolytic activity in mice. wikipedia.org The binding site for valerenic acid is located at the β+α− interface within the transmembrane domain of the receptor. wikipedia.org
Further studies with valerenic acid amides have also demonstrated this β subunit selectivity. For example, a valerenic acid amide derivative (VA-A) showed high selectivity for α1β2 and α1β3 receptors, with the most pronounced enhancement of GABA-induced currents observed at receptors composed of α1 and β3 subunits. nih.gov
Table 2: Subunit Selectivity of Valerenic Acid Amide (VA-A)
| Receptor Subunit Composition | Maximal Stimulation (%) | EC50 (µM) |
| α1β1 | Not significant | - |
| α1β2 | - | - |
| α1β3 | 2021 ± 231 | 13.7 ± 2.3 |
| Data represents the potentiation of GABA-induced chloride currents by VA-A at a concentration of 100 µM. nih.gov |
Preclinical Pharmacological Investigations of Acetoxyvalerenic Acid
In Vitro Cell Culture Model Systems
Neuronal Cell Line Responses
Research on the effects of acetoxyvalerenic acid in neuronal cell lines has explored its influence on various cellular processes, including cytotoxicity and the expression of neurotrophic factors.
Studies utilizing human cell lines have investigated the cytotoxic effects of this compound. In one study, this compound, along with valerenic acid, hydroxyvalerenic acid, and methyl valerenate, demonstrated very low toxicity in both human small-cell lung cancer and human colorectal cancer cell lines (COLO 320) at concentrations in the 100-200 µM range. turkjps.org
The impact of this compound on brain-derived neurotrophic factor (BDNF) expression has been examined in the human neuroblastoma SH-SY5Y cell line. researchgate.net In this model, this compound by itself did not lead to any significant alterations in BDNF levels. researchgate.net This was in contrast to valerenic acid and a whole Valeriana officinalis extract, which both significantly increased BDNF expression. researchgate.net Furthermore, when an extract was depleted of valerenic acid, its ability to increase BDNF was lost, suggesting that valerenic acid, and not this compound, is the primary driver of this effect. researchgate.net
Interactive Table: Effects of this compound on Neuronal Cell Lines
| Cell Line | Compound | Finding |
|---|---|---|
| SH-SY5Y | This compound | No significant change in BDNF levels. researchgate.net |
Blood-Brain Barrier Permeability Studies (e.g., ECV304 model)
The ability of this compound to cross the blood-brain barrier (BBB) is a critical factor for its potential central nervous system effects. To investigate this, researchers have utilized in vitro models, most notably the human cell line ECV304, which can form a tight barrier mimicking the BBB. thieme-connect.comnih.govplos.org
In a key study, the permeability of this compound, hydroxyvalerenic acid, and valerenic acid was compared to that of diazepam, a compound known to cross the BBB via passive diffusion. thieme-connect.comnih.gov The experiments, conducted using a Transwell in vitro model with the ECV304 cell line, revealed that all three valerenic acid derivatives permeated significantly slower than diazepam. thieme-connect.comnih.gov
Specifically, this compound had a permeation rate of 3.54 ± 0.58 µm/min, which was higher than that of hydroxyvalerenic acid (2.72 ± 0.63 µm/min) and valerenic acid (1.06 ± 0.29 µm/min). thieme-connect.comnih.gov Despite being the fastest among the three valerian compounds, its permeability was still only a fraction of that of diazepam. thieme-connect.comnih.gov
Further investigation into the transport mechanism involved studying the correlation between the transport of these compounds and the tightness of the cell layer, measured by the transendothelial electrical resistance (TEER). The results showed an exponential correlation between the transport of this compound and TEER, suggesting that its passage is dependent on the tightness of the junctions between the cells. nih.gov This is in contrast to diazepam, which permeated independently of TEER. nih.gov These findings have led to the hypothesis that this compound does not cross the BBB via passive transcellular diffusion but likely utilizes a paracellular transport route or an as-yet-unknown transport system. thieme-connect.comnih.gov
Interactive Table: Blood-Brain Barrier Permeability of this compound
| Compound | Permeability (µm/min) | Permeability relative to Diazepam |
|---|---|---|
| This compound | 3.54 ± 0.58 thieme-connect.comnih.gov | 0.09 thieme-connect.comnih.gov |
| Hydroxyvalerenic Acid | 2.72 ± 0.63 thieme-connect.comnih.gov | 0.07 thieme-connect.comnih.gov |
Receptor Expression Systems (e.g., Xenopus oocytes)
Xenopus laevis oocytes are a widely used expression system for studying the function of ion channels, including the GABA-A receptor, which is a key target for many sedative and anxiolytic compounds. ebi.ac.uknih.gov Researchers have used this system to investigate the modulatory effects of this compound on GABA-A receptors.
Studies have consistently shown that while valerenic acid acts as a positive allosteric modulator of GABA-A receptors, this compound does not share this activity. researchgate.netnih.gov In experiments where GABA-A receptors composed of α1, β2, and γ2S subunits were expressed in Xenopus oocytes, extracts of Valeriana officinalis with high levels of valerenic acid significantly enhanced the chloride currents through the GABA-A receptor channels. ebi.ac.uk Conversely, derivatives like this compound and hydroxyvalerenic acid were found to be inactive in modulating the GABA-A receptor, even though they are believed to bind to the same site as valerenic acid. researchgate.netnih.gov
This lack of direct modulatory activity by this compound has led to the hypothesis that it may act as a competitive antagonist to valerenic acid at the GABA-A receptor. researchgate.netnih.gov This has significant implications for the standardization of valerian extracts, suggesting that focusing solely on the total amount of valerenic acids (including this compound) may be misleading. researchgate.netnih.gov
In Vivo Animal Model Research
Models of Neurological Function (e.g., anxiety-related behaviors in elevated plus maze test)
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety in rodents. meliordiscovery.comneurofit.com The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Research using the EPM has investigated the anxiolytic potential of valerian extracts with varying ratios of valerenic acid to this compound. researchgate.netnih.gov In one study, an extract with a high ratio of valerenic acid to this compound (12:1) demonstrated significant anxiolytic activity, increasing the time spent on the open arms of the maze. researchgate.netnih.gov In contrast, an extract with a low ratio (1:1.5) required a much higher dose to achieve a similar effect. researchgate.netnih.gov
Further experiments explored the direct interaction between valerenic acid and this compound. nih.govresearchgate.net It was found that the addition of this compound to a valerian extract with a high valerenic acid content abolished the anxiolytic effects of the valerenic acid. nih.govresearchgate.net This finding supports the in vitro data suggesting that this compound may act as a competitive antagonist to valerenic acid, thereby interfering with its anxiolytic activity. nih.govresearchgate.net These results underscore the importance of the specific chemical composition of valerian extracts, indicating that the anxiolytic properties are more closely linked to the concentration of valerenic acid rather than the total amount of valerenic acids. researchgate.netnih.gov
Interactive Table: Effect of this compound on Anxiety-Related Behavior in the Elevated Plus Maze
| Treatment | Ratio of Valerenic Acid to this compound | Observation |
|---|---|---|
| Valerian Extract | 12:1 | Significant anxiolytic activity. researchgate.netnih.gov |
| Valerian Extract | 1:1.5 | Required a higher dose for anxiolytic effect. researchgate.netnih.gov |
Neurodegenerative Disease Models (e.g., MPTP-induced Parkinson's disease mouse model)
While direct studies on the effects of this compound in neurodegenerative disease models are limited, research on valerenic acid in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease provides some context. scienceopen.comresearchgate.net The MPTP model is a well-established paradigm that mimics the dopaminergic neurodegeneration seen in Parkinson's disease. nih.gov
Studies have shown that valerenic acid can decrease neuroinflammation in the MPTP model, as evidenced by a reduction in pro-inflammatory cytokines and the glial fibrillary acidic protein (GFAP) in the mesencephalon. scienceopen.comresearchgate.net This anti-inflammatory effect is thought to contribute to the neuroprotection of dopaminergic neurons and the recovery of motor ability. scienceopen.comresearchgate.net
Given that this compound is a derivative of valerenic acid and is present in valerian extracts, its potential role in neurodegenerative conditions warrants further investigation. However, based on the current available research, the neuroprotective effects observed in the MPTP model are primarily attributed to valerenic acid.
Stress Response Pathways in Animal Systems (e.g., forced swim test, communication box model)
While this compound is a known constituent of Valeriana officinalis extracts, preclinical studies investigating its specific, isolated effects on stress response pathways using models like the forced swim test (FST) and the communication box model are not extensively detailed in the available literature. Research has more commonly focused on the effects of whole valerian extracts or the related compound, valerenic acid.
For instance, some studies using valerian extracts in the FST have demonstrated antidepressant-like activity. cristalfarma.com An ethanolic extract of valerian showed antidepressant action in the FST in rats. cristalfarma.com Investigations using a communication box model to induce physical and psychological stress in mice found that valerian extracts could suppress stress responses by modulating serotonin (B10506) and norepinephrine (B1679862) turnover in the hippocampus and amygdala. mdpi.com Further studies pinpointed valerenic acid as a key compound in mitigating these stress responses. nih.govresearchgate.net In fact, some research suggests that a high ratio of valerenic acid to this compound is preferable for achieving anxiolytic effects, indicating that this compound may not be the primary driver of this activity or could potentially have a modulating or even opposing role. ebi.ac.ukresearchgate.net
In vitro, it has been noted that this compound can weakly inhibit the breakdown of gamma-aminobutyric acid (GABA); however, the high concentrations required for this effect suggest its clinical relevance may be limited. europa.eu
Pharmacokinetic and Metabolic Characterization in Preclinical Species
The pharmacokinetic profile of this compound has been explored primarily in the context of its parent plant, Valeriana officinalis, often alongside the more extensively studied valerenic acid.
Absorption and Distribution Studies
Specific data on the absorption and distribution of isolated this compound are limited. However, studies on the related compound, valerenic acid, provide some context. After oral administration in rats, valerenic acid has an estimated absorption of approximately 33.7% to 34%. ebi.ac.ukresearchgate.netcore.ac.uk It also demonstrates a large volume of distribution (17-20 L/kg), which suggests extensive tissue binding and penetration. researchgate.netnih.govmdpi.comnih.gov Given that this compound is a derivative found in the same extracts, it is plausible that it also distributes into various tissues, although specific parameters have not been fully elucidated.
Hepatic Metabolism and Conjugation Pathways (e.g., glucuronidation)
This compound undergoes significant hepatic metabolism. In vitro studies using incubated valerian extracts with hepatocytes have shown a nine-fold decrease in the concentration of this compound, which corresponded with a nine-fold increase in hydroxyvalerenic acid. thieme-connect.com This indicates that O-deacetylation is a primary metabolic pathway for this compound. thieme-connect.com
Furthermore, research has investigated the role of conjugation pathways. Bioassay-guided fractionation of valerian extracts identified this compound as one of the major components responsible for the inhibition of UDP-glucuronosyltransferase (UGT) enzyme activity. researchgate.netpitt.edu This suggests that this compound can interact with the glucuronidation pathway, a major phase II metabolic process. researchgate.netpitt.edu The related compound, valerenic acid, is known to be extensively metabolized into several glucuronide conjugates in the liver. ebi.ac.uknih.govmdpi.com
Blood-Brain Barrier Transport Mechanisms (e.g., active transport)
To exert effects on the central nervous system, this compound must cross the blood-brain barrier (BBB). jcu.cz In vitro studies using a BBB model with the human cell line ECV304 have provided insight into its transport mechanism. These studies compared the permeability of this compound with that of diazepam, a molecule known to cross the BBB via passive transcellular diffusion. nih.govthieme-connect.com
The results clearly showed that this compound permeates the BBB significantly more slowly than diazepam. ebi.ac.uknih.govthieme-connect.com The permeability of this compound was also found to be dependent on the tightness of the cell layers, showing an exponential correlation with transendothelial electrical resistance (TEER), whereas diazepam's transport was independent of TEER. nih.govthieme-connect.com This finding suggests that this compound does not readily cross the BBB via passive diffusion. mdpi.com It is hypothesized that its transport relies on a yet-unidentified transport system, possibly an active transport mechanism, rather than simple diffusion. nih.govthieme-connect.commedchemexpress.com
| Compound | Permeability (μm/min) | Permeability Factor (Relative to Diazepam) |
|---|---|---|
| This compound | 3.54 ± 0.58 | 0.09 |
| Hydroxyvalerenic Acid | 2.72 ± 0.63 | 0.07 |
| Valerenic Acid | 1.06 ± 0.29 | 0.03 |
| Diazepam | Not explicitly stated, used as reference | 1.00 |
Bioavailability and Tissue Penetration in Animal Models
Comprehensive data on the bioavailability and tissue penetration of this compound as a single agent are not widely available. Most pharmacokinetic studies have focused on valerenic acid. For valerenic acid, the oral bioavailability in rats is estimated to be 33.7%. nih.govresearchgate.net It displays a biphasic disposition with a fast distribution phase and a slow elimination phase, and its high volume of distribution (~17–20 L/kg) indicates significant tissue penetration. researchgate.netnih.govmdpi.comnih.govresearchgate.net While these findings for valerenic acid suggest that related sesquiterpenoids from valerian can be absorbed and distributed in the body, specific studies are needed to determine the precise bioavailability and tissue distribution patterns of this compound. researchgate.net
Computational and in Silico Approaches in Acetoxyvalerenic Acid Research
Molecular Docking Simulations for Target Identification (e.g., 5-HT5a receptor)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nutricion.orgresearchgate.net This method is frequently employed in drug discovery to understand how a ligand, such as acetoxyvalerenic acid, might interact with a biological target, typically a protein or receptor, at the atomic level. researchgate.netnih.gov The process involves predicting the binding mode and affinity, which is often expressed as a scoring function or binding energy. ceon.rs
The serotonin (B10506) 5-HT5a receptor is a G-protein coupled receptor implicated in the regulation of the sleep-wake cycle, making it a relevant target for compounds with potential sedative effects. nih.gov While direct molecular docking studies on this compound are not extensively published, research on the closely related parent compound, valerenic acid, provides significant insights. In vitro studies have demonstrated that valerian extracts and valerenic acid act as partial agonists of the 5-HT5a receptor. nih.govnih.gov
Molecular docking simulations have been performed to elucidate the interaction between valerenic acid and a homology model of the 5-HT5a receptor. These studies revealed that valerenic acid likely binds to the receptor as an agonist. The calculated binding energy for this interaction was found to be -8.25 Kcal/mol. researchgate.net The simulations showed that the binding site and the key interactions of valerenic acid were similar to those of known 5-HT5a agonists like serotonin and LSD. researchgate.net Specifically, a key interaction identified was a hydrogen bond formed between the carboxylic acid group of valerenic acid and the Phenylalanine 71 (Phe71) residue of the receptor. researchgate.net Given the structural similarity, it is hypothesized that this compound would adopt a comparable binding pose within the 5-HT5a active site.
Table 1: Molecular Docking Simulation Data for Valerenic Acid with 5-HT5a Receptor
| Ligand | Receptor Target | Predicted Binding Energy (Kcal/mol) | Key Interacting Residue | Reference |
|---|---|---|---|---|
| Valerenic Acid | 5-HT5a | -8.25 | Phe71 | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.melongdom.orgwikipedia.org The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity. fiveable.me A typical QSAR study involves several key steps:
Data Set Preparation: A collection of molecules with known biological activities (e.g., IC50 values) is assembled. This set is divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: Various numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties (e.g., partial charges). nih.gov
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). fiveable.menih.gov
Model Validation: The model's robustness and predictive ability are rigorously tested using statistical metrics and the external test set of compounds. rsc.org
While specific QSAR models for this compound are not yet established in the literature, this approach has been successfully applied to other sesquiterpenoids to predict activities like hepatoprotection and sedative effects. nih.govthieme-connect.comresearchgate.net For this compound and its analogues, a QSAR model could be developed to predict their affinity for a specific target, such as the 5-HT5a receptor. This would involve synthesizing or computationally generating a series of related compounds, experimentally measuring their binding affinities, and then developing a model to guide the design of new derivatives with potentially enhanced potency.
Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Study of this compound Analogues
| Descriptor Type | Specific Descriptor Example | Property Quantified |
|---|---|---|
| Topological | Wiener Index | Molecular branching and size |
| Physicochemical | LogP | Lipophilicity/hydrophobicity |
| Electronic | Dipole Moment | Polarity and charge distribution |
| Steric/3D | Molecular Volume | Overall size and shape of the molecule |
| Constitutional | Number of Hydrogen Bond Acceptors | Potential for hydrogen bonding |
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic and safety properties. Predictive ADMET profiling uses in silico models to estimate these properties early in the drug discovery process, reducing the risk of late-stage failures. nih.govnih.gov These computational tools are built using large datasets of experimental results and employ various machine learning and QSAR-like methodologies. springernature.comresearchgate.net
For this compound, a predictive ADMET profile would assess several key parameters:
Absorption: Predicting oral bioavailability and permeability across biological membranes like the intestinal wall and the blood-brain barrier (BBB). slideshare.netnih.gov
Distribution: Estimating how the compound distributes throughout the body, including its volume of distribution (VD) and the extent to which it binds to plasma proteins (PPB). slideshare.net
Metabolism: Predicting its susceptibility to metabolism by key enzyme families, such as Cytochrome P450 (CYP) enzymes. This helps identify potential drug-drug interactions. csmres.co.uk
Excretion: Estimating the pathways by which the compound and its metabolites are eliminated from the body. slideshare.net
Toxicity: Predicting potential toxic liabilities, such as cardiotoxicity (e.g., hERG inhibition), mutagenicity (Ames test), or hepatotoxicity. springernature.combiorxiv.org
Numerous web-based servers and software packages are available to generate such predictions based solely on the chemical structure of a compound. springernature.com
Table 3: Hypothetical Predictive ADMET Profile for this compound
| ADMET Property | Parameter | Predicted Outcome | Implication |
|---|---|---|---|
| Absorption | Caco-2 Permeability | High | Good potential for intestinal absorption |
| Blood-Brain Barrier (BBB) Permeant | Yes | Compound can likely cross into the CNS | |
| Distribution | Plasma Protein Binding | High (>90%) | Low fraction of free drug in circulation |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug interactions via this isoform |
| CYP3A4 Substrate | Yes | Metabolism likely mediated by a major CYP enzyme | |
| Excretion | Renal Clearance | Low | Excretion is likely not primarily via the kidneys |
| Toxicity | hERG Inhibition | Low Risk | Low potential for cardiotoxicity |
| Ames Mutagenicity | Non-mutagenic | Low risk of genotoxicity |
Note: The data in this table is hypothetical and for illustrative purposes only.
Network Pharmacology and Systems Biology Applications
Natural products often exert their therapeutic effects not by acting on a single target, but by modulating multiple proteins and pathways simultaneously—a concept known as polypharmacology. mdpi.com Network pharmacology is an emerging field that integrates systems biology, bioinformatics, and computational biology to understand these complex interactions. researchgate.netacs.orgnih.gov It shifts the drug discovery paradigm from a "one-target, one-drug" approach to a more holistic, network-based perspective. plos.org
A network pharmacology study of this compound would typically involve:
Target Prediction: Using computational tools to predict the potential protein targets of the compound based on its chemical structure.
Network Construction: Building biological interaction networks that connect the predicted targets to each other and to specific diseases. nih.gov These networks can include protein-protein interactions, gene regulatory networks, and metabolic pathways.
Pathway and Functional Analysis: Analyzing the constructed network to identify key biological pathways (e.g., KEGG pathways) and gene ontology (GO) terms that are significantly affected by the compound. This helps to elucidate the potential mechanisms of action.
This approach is particularly well-suited for analyzing the components of traditional herbal medicines like Valerian. For instance, network pharmacology has been used to explore the multi-component, multi-target mechanisms of valerian volatile oil in treating insomnia, identifying key targets like monoamine oxidase B (MAOB) and pathways such as the 5-hydroxytryptaminergic synapse. mdpi.com
Systems biology takes a broader view, aiming to model and understand the entire biological system. nih.govdrugtargetreview.com By integrating 'omics' data (genomics, proteomics, metabolomics) with computational models, systems biology can help predict how a compound like this compound might affect cellular and physiological processes, leading to a deeper understanding of its therapeutic effects and potential side effects. frontiersin.orgnih.gov
Future Research Directions for Acetoxyvalerenic Acid
Elucidation of Novel Molecular Targets
A primary avenue for future research is the comprehensive identification and characterization of acetoxyvalerenic acid's molecular targets. Current understanding is largely centered on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor system, primarily due to its structural similarity to valerenic acid, a known positive allosteric modulator of GABA-A receptors containing β2 or β3 subunits. wikipedia.orgnih.gov
However, studies indicate that this compound does not share the same modulatory activity. Research has shown that it binds to the same site as valerenic acid on the GABA-A receptor but fails to allosterically modulate it. nih.govresearchgate.netebi.ac.uk In fact, some evidence suggests that this compound can abolish the anxiolytic action of valerenic acid, pointing towards a potential antagonistic or competitive binding interaction at this site. nih.govd-nb.inforesearchgate.net This makes the precise nature of its interaction with GABA-A receptor subtypes a critical area for further study.
Beyond the GABAergic system, the broader pharmacology of valerian extracts suggests other potential targets for this compound that warrant investigation. Valerian constituents are known to interact with adenosine (B11128) and serotonin (B10506) receptors. mdpi.comhealthline.com A recent study identified valerenic acid as a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1AR), while noting that this compound appeared to exert an opposite effect. mdpi.comnih.gov This finding opens a significant new direction for research into this compound's potential role as a modulator of the adenosinergic system. Future studies should aim to confirm and detail its activity at A1ARs and other adenosine receptor subtypes.
Further research could also explore its effects on other targets modulated by valerenic acid, such as the 5-HT5A serotonin receptor, to build a complete pharmacological profile. wikipedia.org
Table 1: Potential Molecular Targets for Future this compound Research
| Target System | Specific Target | Current Evidence / Rationale for Investigation |
|---|---|---|
| GABAergic System | GABA-A Receptor (β-subunit binding site) | Binds to the same site as valerenic acid but does not appear to modulate the receptor; may act as an antagonist. nih.govresearchgate.netebi.ac.uknih.govd-nb.inforesearchgate.net |
| Adenosinergic System | Adenosine A1 Receptor (A1AR) | Valerenic acid is a positive allosteric modulator (PAM) of A1AR; this compound may have an opposing effect. mdpi.comnih.gov |
| Serotonergic System | 5-HT5A Receptor | Valerenic acid is a partial agonist; this compound's activity at this target is unknown but warrants investigation. wikipedia.orghealthline.com |
Development of Advanced Delivery Systems for Research
A significant challenge in studying the central nervous system (CNS) effects of this compound is its limited ability to cross the blood-brain barrier (BBB). mdpi.comnih.gov This hurdle restricts its concentration in the brain after systemic administration, making it difficult to assess its direct neurological effects in vivo.
Research using in vitro BBB models has demonstrated that this compound, along with valerenic acid and hydroxyvalerenic acid, permeates the barrier at a significantly slower rate than diazepam, a compound known to enter the CNS via passive diffusion. nih.govresearcher.life These findings strongly suggest that this compound does not readily cross the BBB and may depend on an unidentified active transport mechanism. mdpi.comnih.gov
To overcome this limitation and enable more robust preclinical research, the development of advanced delivery systems is essential. Future research in this area should focus on:
Nanoparticle Encapsulation: Formulating this compound within lipid-based or polymeric nanoparticles could protect it from metabolic degradation and facilitate its transport across the BBB.
Liposomal Delivery: Encapsulating the compound in liposomes may improve its bioavailability and penetration into the CNS.
Prodrug Strategies: Designing and synthesizing ester or amide prodrugs of this compound could enhance its lipophilicity and ability to passively diffuse across the BBB, before being converted to the active compound within the brain. This approach has been considered for valerenic acid. nih.gov
The creation of such delivery systems would be a critical enabling step for future in vivo studies aimed at elucidating the compound's pharmacological effects on the brain.
Exploration of Synergistic Interactions with Other Phytochemicals
The most well-documented interaction is its apparent antagonism of valerenic acid's anxiolytic effects. nih.govnih.gov Studies have shown that valerian extracts with a high ratio of valerenic acid to this compound exhibit greater anxiolytic activity, suggesting that this compound may dampen the therapeutic effects of valerenic acid. nih.govresearchgate.net
However, future research must expand beyond this single interaction. It is vital to investigate how this compound interacts with other classes of bioactive compounds in valerian, such as:
Flavonoids: Compounds like hesperidin (B1673128) and linarin (B1675465) are present in valerian and have their own effects on the CNS. mdpi.com
Lignans: Pinoresinol, another constituent, has been identified alongside valerenic acid as a PAM of the A1AR. mdpi.comnih.gov Investigating how this compound influences the combined activity of these two compounds at the A1AR is a key research question.
Phytomelatonin: The presence of phytomelatonin in valerian may also contribute to its sedative properties, and any interaction with this compound is currently unknown. dergipark.org.trijpbp.com
Application in Drug Discovery Lead Optimization Studies
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties to create a viable drug candidate. upmbiomedicals.comdanaher.com this compound, due to its unique properties, is a valuable tool for such studies, particularly in the context of GABA-A receptor modulation.
Its primary application lies in Structure-Activity Relationship (SAR) studies . Since this compound binds to the same site on the GABA-A receptor as the active modulator valerenic acid but does not produce the same effect, it serves as an ideal molecular probe. nih.govnih.govnih.gov By comparing the two structures, medicinal chemists can deduce the specific chemical features required for receptor modulation.
Future applications in lead optimization could include:
Serving as a Negative Control: In screening assays for new GABA-A receptor modulators, this compound can be used as a negative control to validate the assay's specificity.
Scaffold for Novel Antagonists: The this compound structure can serve as a starting scaffold for the rational design of new, selective antagonists for the β-subunit binding site on GABA-A receptors, a site distinct from the benzodiazepine (B76468) binding site. nih.gov
Probing the Binding Pocket: Synthesizing novel derivatives of this compound and testing their binding affinity would allow researchers to map the topology and chemical environment of this unique allosteric binding site, aiding in the design of more potent and selective drugs. nih.gov
The knowledge gained from using this compound in lead optimization studies could accelerate the development of new therapies for anxiety and other neurological disorders that target the GABA-A receptor through novel mechanisms.
Q & A
Q. What validated analytical methods are recommended for quantifying acetoxyvalerenic acid (AVA) in plant extracts?
AVA quantification typically employs HPLC with C18 columns and UV detection. For matrices with interfering compounds (e.g., St. John’s Wort), a 15% carbon-loaded C18 column is required to separate AVA from phenolic fractions . System suitability requires ≤2% RSD for sequential injections of reference solutions. Quantification formulas integrate peak areas of AVA and its analogs (e.g., valerenic acid) relative to certified reference standards (CRS) .
Q. How do storage conditions affect AVA stability in plant materials?
AVA degrades into hydroxyvalerenic acid under high humidity or improper storage. Powdered root materials lose ~50% of AVA within six months. Recommended storage: sealed containers at -20°C, protected from light and moisture. Stability studies should monitor decomposition via HPLC to ensure ≥95% purity in experimental samples .
Q. What are the primary natural sources of AVA, and how does its concentration vary across Valeriana species?
AVA is prevalent in Valeriana officinalis, V. wallichii, and V. jatamansji. Concentration varies significantly:
- V. officinalis samples (e.g., VF3) show AVA levels up to 0.53 mg/g, while others (e.g., VF1) average 0.20 mg/g .
- Interspecies variability necessitates DNA barcoding for plant authentication coupled with UHPLC-MS to ensure accurate sourcing .
Advanced Research Questions
Q. How can researchers resolve contradictions in AVA’s reported pharmacological efficacy (e.g., sedative vs. non-sedative effects)?
Discrepancies may arise from differences in esterification states (e.g., AVA vs. acetylvalerenolic acid) or matrix effects in extracts. Methodological recommendations:
- Use isolated AVA (≥95% purity) in controlled in vivo models to isolate its effects .
- Perform pharmacokinetic studies to assess blood-brain barrier penetration, as AVA’s transport mechanisms remain uncharacterized .
Q. What experimental designs are optimal for comparing AVA’s bioactivity across ester analogs?
- Synthesis & purification : Validate analog structures via ¹H/¹³C-NMR and qNMR, ensuring ≥90% purity .
- In vitro assays : Use GABA receptor-binding assays with dose-response curves (0.1–100 µM) to compare efficacy.
- Statistical rigor : Apply ANOVA with post-hoc tests to analyze inter-group variability (e.g., ±0.03 mg/g standard deviation in plant samples) .
Q. How can researchers address challenges in AVA quantification in multi-component herbal formulations?
Co-elution with phenolic compounds (e.g., hyperforin in St. John’s Wort) necessitates method optimization:
- Adjust mobile phase gradients (e.g., acetonitrile/phosphoric acid) to improve resolution .
- Validate methods per ICH guidelines, including specificity, linearity (R² > 0.99), and recovery rates (90–110%) .
Q. What strategies mitigate batch-to-batch variability in AVA content during phytochemical studies?
- Standardization : Source CRS with batch-specific certificates (e.g., PhytoLab’s phyproof® standards) .
- Extraction protocols : Optimize solvent systems (e.g., ethanol-water ratios) and extraction times to maximize yield reproducibility .
- Metabolomic profiling : Pair LC-MS with multivariate analysis to identify confounding factors (e.g., seasonal variations) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
